S-(4-Methylbenzyl)-L-cysteine amide

Description

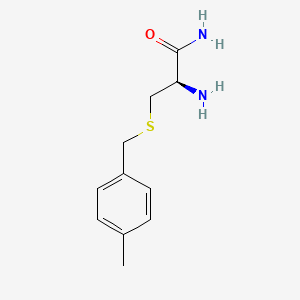

S-(4-Methylbenzyl)-L-cysteine amide is a modified cysteine derivative where the thiol group is substituted with a 4-methylbenzyl moiety, and the carboxyl group is replaced by an amide (-NH$_2$) (Figure 1). This structural modification enhances stability and alters reactivity compared to its carboxylic acid counterpart, S-(4-Methylbenzyl)-L-cysteine (CAS: 42294-52-0) . The compound is synthesized via nucleophilic substitution of L-cysteine with 4-methylbenzyl halides, followed by amidation of the carboxyl group . Its applications span biochemical research, particularly in studying thiol-mediated protein interactions and enzyme inhibition.

Properties

Molecular Formula |

C11H16N2OS |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

(2R)-2-amino-3-[(4-methylphenyl)methylsulfanyl]propanamide |

InChI |

InChI=1S/C11H16N2OS/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H2,13,14)/t10-/m0/s1 |

InChI Key |

BOMGKUTVLMCQKW-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC[C@@H](C(=O)N)N |

Canonical SMILES |

CC1=CC=C(C=C1)CSCC(C(=O)N)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties

S-(4-Methylbenzyl)-L-cysteine amide exhibits significant antioxidant properties, making it a candidate for formulations aimed at combating oxidative stress-related diseases. Its thiol group is crucial for its reactivity and biological activity, enabling it to scavenge free radicals effectively.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to modulate various biological pathways suggests a role in protecting neuronal cells from damage.

Antimicrobial Activity

Studies have shown that this compound can exhibit antimicrobial properties. Compounds derived from cysteine have been evaluated for their antibacterial and antifungal activities, with some demonstrating significant efficacy against various pathogens .

Biochemical Research

Modulation of Biological Pathways

The compound's interaction with cellular pathways makes it a valuable tool in biochemical research. It has been studied for its effects on cysteine biosynthesis pathways in bacteria, which could lead to novel antimicrobial strategies against resistant strains .

Protein Modification

this compound can be utilized in the modification of cysteine residues in proteins. This application is significant for developing bioconjugates and studying protein interactions, enhancing our understanding of protein functions and mechanisms .

Table 1: Summary of Research Findings on this compound

Comparison with Similar Compounds

Structural Analogues with Varied S-Substituents

a. S-(1,2-Dichlorovinyl)-L-Cysteine Sulfoxide (DCVCS)

- Structure : Features a dichlorovinyl-sulfoxide group instead of 4-methylbenzyl.

- Reactivity : DCVCS forms adducts with glutathione (GSH) and proteins, but its instability in biological matrices limits its utility. Its biotinylated amide derivative, NB-DCVCS, exhibits enhanced stability (half-life: ~3 hours in rat plasma) due to the amide bond .

- Biological Activity : DCVCS is nephrotoxic, while NB-DCVCS serves as a probe for studying covalent protein modifications .

b. S-(Guanin-6-yl)-L-Cysteine

- Structure : Incorporates a guanine moiety at the sulfur atom.

- Function : Acts as a kidney-selective prodrug, leveraging renal γ-glutamyl transpeptidase (γGT) for activation .

- Comparison: Unlike S-(4-methylbenzyl)-L-cysteine amide, this compound targets renal carcinoma but shares the cysteine backbone for site-specific delivery .

Functional Analogues with Amide Modifications

a. N-Biotinyl-S-(1,2-Dichlorovinyl)-L-Cysteine Sulfoxide (NB-DCVCS)

- Stability : The amide bond in NB-DCVCS confers resistance to enzymatic hydrolysis (e.g., biotinidase), enhancing its utility in vivo compared to DCVCS .

- Adduct Formation : Both NB-DCVCS and this compound form stable adducts with thiol-containing biomolecules, but the latter’s 4-methylbenzyl group may reduce electrophilicity, slowing adduct formation .

b. N-Acetyl-S-(2-Cyanoethyl)-L-Cysteine (CEMA)

- Structure: Contains a cyanoethyl group and an acetylated amine.

- Metabolism : CEMA is a urinary metabolite of acrylonitrile, highlighting its role in detoxification pathways. Unlike this compound, it lacks the bulky aromatic substituent, leading to faster renal clearance .

Physicochemical and Biochemical Properties

Table 1: Key Properties of this compound and Analogs

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Stability (Plasma Half-Life) | Key Functional Groups |

|---|---|---|---|---|

| This compound | 224.3 | Low | >6 hours (predicted) | Aromatic thioether, amide |

| DCVCS | 228.1 | Moderate | <1 hour | Dichlorovinyl sulfoxide |

| NB-DCVCS | 485.4 | Low | ~3 hours | Biotin-amide, sulfoxide |

| S-(Guanin-6-yl)-L-cysteine | 297.3 | High | N/A | Guanine-thioether |

Preparation Methods

Reaction Conditions and Optimization

-

Reagents : L-cysteine, 4-methylbenzyl bromide, and a base (e.g., sodium bicarbonate or triethylamine) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Temperature : Reactions are typically conducted at room temperature (20–25°C) to minimize racemization.

-

Protection Strategy : The amine and carboxylic acid groups of cysteine are often unprotected, as the thiol group selectively reacts with the benzyl halide. However, competing reactions at the amine can occur, necessitating precise stoichiometric control.

A representative procedure involves dissolving L-cysteine (1 equiv) in DMF, adding 4-methylbenzyl bromide (1.1 equiv) and triethylamine (2 equiv), and stirring for 12–24 hours. The product is isolated via precipitation in cold diethyl ether, yielding S-(4-Methylbenzyl)-L-cysteine with >85% purity. Subsequent amidation of the carboxylic acid is achieved using ammonium hydroxide or a coupling agent like HATU.

Stepwise Protection and Functionalization

For applications requiring higher enantiomeric purity, a stepwise approach involving intermediate protection of functional groups is employed. This method is detailed in patents focusing on N-acetylcysteine amide derivatives.

Key Steps in Patent WO2019060623A1

-

Esterification : L-cystine is treated with methanol and thionyl chloride at −10°C to form L-cystine dimethylester dihydrochloride.

-

Acetylation : The intermediate is reacted with acetic anhydride and triethylamine in acetonitrile to yield di-N-acetylcystine dimethylester.

-

Amidation : Treatment with ammonium hydroxide converts methyl esters to amides, forming di-N-acetylcystine amide.

-

Reduction : The disulfide bond is cleaved using dithiothreitol (DTT) in ethanol, yielding N-acetylcysteine amide.

To adapt this method for this compound, the 4-methylbenzyl group is introduced prior to reduction. For example, alkylation with 4-methylbenzyl bromide after Step 3 ensures selective thioether formation without disrupting amide bonds.

Yield and Purity Considerations

-

Purity : HPLC analysis shows >95% enantiomeric excess when reactions are conducted below 5°C.

-

Critical Parameters :

Enzymatic methods are employed to resolve racemic mixtures and achieve stereochemical precision. A cited synthesis of S-p-methylbenzyl-β-phenylcysteine illustrates this approach:

Procedure Overview

-

Diastereomeric Salt Formation : Racemic S-(4-Methylbenzyl)-cysteine is treated with a chiral resolving agent (e.g., N-acetyl-L-phenylalanine) to form diastereomeric salts.

-

Crystallization : Selective crystallization in ethanol/water isolates the L-enantiomer.

-

Amidation : The resolved cysteine derivative is reacted with ammonium chloride in the presence of EDC/HOBt to form the amide.

Performance Metrics

Comparative Analysis of Methods

Challenges and Optimization Strategies

Racemization Mitigation

Solvent and Catalyst Selection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing S-(4-Methylbenzyl)-L-cysteine amide with high purity?

- Methodology :

- Step 1 : Start with L-cysteine and 4-methylbenzyl thiol derivatives. Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to form the thioether bond .

- Step 2 : For amidation, activate the carboxylic acid group of cysteine using EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole), followed by reaction with ammonia or primary/secondary amines .

- Step 3 : Purify via reversed-phase HPLC or column chromatography to achieve >95% purity, as validated in studies using similar cysteine derivatives .

Q. How can researchers confirm the structural integrity of this compound?

- Analytical Workflow :

- NMR Spectroscopy : Use - and -NMR to verify the presence of the 4-methylbenzyl group (δ ~2.3 ppm for CH, aromatic protons at δ ~7.2–7.4 ppm) and amide proton signals (δ ~6.5–8.0 ppm) .

- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H] ~267.30 g/mol) .

- HPLC : Monitor purity using C18 columns with UV detection at 220–254 nm .

Q. What are the stability considerations for storing this compound?

- Storage Protocols :

- Store at 0–6°C under inert gas (e.g., argon) to prevent oxidation of the thioether bond, as recommended for structurally related compounds like N-Fmoc-S-(4-methylbenzyl)-L-cysteine .

- Avoid prolonged exposure to light or moisture, which may degrade the amide group .

Advanced Research Questions

Q. How does the 4-methylbenzyl substituent influence enzymatic interactions in biological systems?

- Mechanistic Insights :

- The hydrophobic 4-methylbenzyl group may sterically hinder recognition by aminoacyl-tRNA synthetases (e.g., LysRS), reducing incorporation into non-canonical peptides. This was observed in studies with S-(2-aminoethyl)-L-cysteine, where substituent bulk decreased enzymatic activity .

- Test via in vitro translation assays using cell-free systems to quantify misincorporation rates .

Q. How can researchers resolve contradictions in reported bioactivity data for S-(4-Methylbenzyl)-L-cysteine derivatives?

- Case Study :

- Issue : Discrepancies in antioxidant activity between studies may arise from purity variations (e.g., 95% vs. >98% purity) or assay conditions (e.g., pH, redox buffers) .

- Resolution :

Reproduce assays under standardized conditions (e.g., DPPH radical scavenging at pH 7.4).

Cross-validate using orthogonal methods (e.g., ORAC assay for peroxyl radical neutralization) .

Q. What strategies enable site-specific modification of this compound in peptide synthesis?

- Advanced Techniques :

- Orthogonal Protection : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to protect the amide nitrogen during solid-phase peptide synthesis (SPPS) .

- Click Chemistry : Introduce azide/alkyne handles via post-synthetic modifications for bioconjugation .

Q. Can this compound act as a substrate for non-ribosomal peptide synthetases (NRPS)?

- Experimental Design :

- Test in NRPS reconstitution assays (e.g., DhbE adenylation domain) to assess activation and incorporation into siderophores or other secondary metabolites .

- Monitor via LC-MS/MS for thioester intermediates (e.g., S-acyl-L-cysteine) .

Methodological Considerations

Q. How to differentiate between this compound and its oxidized byproducts?

- Analytical Differentiation :

- Tandem MS/MS : Characterize sulfoxide (m/z +16) or sulfone (m/z +32) adducts using collision-induced dissociation (CID) .

- Redox Stability Assays : Incubate under oxidative conditions (HO) and track degradation kinetics via UV-Vis spectroscopy .

Q. What computational tools predict the reactivity of this compound in drug design?

- In Silico Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.